molecular formula C11H11Br2NO B1524543 8-(2-Bromoethoxy)quinoline hydrobromide CAS No. 1334149-03-9

8-(2-Bromoethoxy)quinoline hydrobromide

Cat. No.: B1524543
CAS No.: 1334149-03-9
M. Wt: 333.02 g/mol
InChI Key: BWZIOANFDLQQSL-UHFFFAOYSA-N
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Description

8-(2-Bromoethoxy)quinoline hydrobromide is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound this compound is characterized by the presence of a bromoethoxy group attached to the quinoline ring, which imparts unique chemical properties to the molecule.

Preparation Methods

The synthesis of 8-(2-Bromoethoxy)quinoline hydrobromide typically involves the reaction of 8-hydroxyquinoline with 2-bromoethanol in the presence of a base, followed by the addition of hydrobromic acid to form the hydrobromide salt. The reaction conditions often include refluxing the reactants in an aprotic solvent such as acetone . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

8-(2-Bromoethoxy)quinoline hydrobromide undergoes various chemical reactions, including:

Common reagents used in these reactions include bases, acids, and metal salts. The major products formed depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

8-(2-Bromoethoxy)quinoline hydrobromide has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-(2-Bromoethoxy)quinoline hydrobromide involves its interaction with biological targets, such as enzymes and receptors. The quinoline moiety can bind to metal ions, forming complexes that can interfere with biological processes. The bromoethoxy group may also play a role in the compound’s activity by facilitating its interaction with specific molecular targets .

Comparison with Similar Compounds

8-(2-Bromoethoxy)quinoline hydrobromide can be compared with other quinoline derivatives, such as 8-hydroxyquinoline and 8-chloroquinoline. While all these compounds share the quinoline core, the presence of different substituents (e.g., bromoethoxy, hydroxy, chloro) imparts unique chemical and biological properties to each molecule. For example, 8-hydroxyquinoline is known for its strong chelating ability, while 8-chloroquinoline has been studied for its antimalarial activity .

Similar compounds include:

  • 8-Hydroxyquinoline
  • 8-Chloroquinoline
  • 8-Methoxyquinoline

Each of these compounds has distinct applications and properties, making them valuable in different research and industrial contexts.

Properties

IUPAC Name

8-(2-bromoethoxy)quinoline;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO.BrH/c12-6-8-14-10-5-1-3-9-4-2-7-13-11(9)10;/h1-5,7H,6,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWZIOANFDLQQSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)OCCBr)N=CC=C2.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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